molecular formula C18H18BrFN2O B3458098 1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine

1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3458098
M. Wt: 377.2 g/mol
InChI Key: DCNNRPGGBHHYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine is a chemical compound that has gained significant attention in scientific research in recent years. It is a piperazine derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it has been suggested that its pharmacological activities may be related to its ability to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. It may also inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and physiological effects:
Studies have shown that 1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of neurotransmitters. It has also been found to have anxiolytic and antidepressant effects in animal models. Further research is needed to determine the full range of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine in lab experiments is its relatively high yield of synthesis, making it an efficient method for producing the compound. However, its mechanism of action is not fully understood, and further research is needed to determine its full range of pharmacological activities.

Future Directions

There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and depression. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for studying the activity of neurotransmitters and enzymes in the central nervous system. Its ability to modulate these activities may provide insights into the underlying mechanisms of various neurological disorders. Finally, further research is needed to determine the full range of its biochemical and physiological effects, as well as its potential limitations and drawbacks.

Scientific Research Applications

1-(3-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, and antifungal activities in vitro. In addition, it has been found to have potential as an antidepressant and anxiolytic agent. Its ability to modulate the activity of neurotransmitters such as dopamine and serotonin has also been investigated.

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNNRPGGBHHYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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